Isothiafludine

Übersicht

Beschreibung

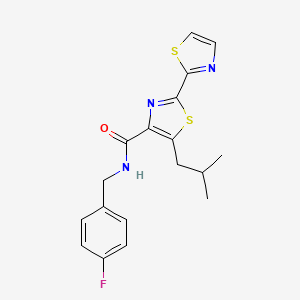

N-(4-fluorobenzyl)-5-isobutyl-2,2’-bithiazole-4-carboxamide is a synthetic organic compound that belongs to the class of bithiazole derivatives This compound is characterized by the presence of a fluorobenzyl group, an isobutyl side chain, and a carboxamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-5-isobutyl-2,2’-bithiazole-4-carboxamide typically involves the following steps:

Formation of the Bithiazole Core: The bithiazole core can be synthesized through a cyclization reaction involving appropriate thioamide and halogenated precursors under controlled conditions.

Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced through nucleophilic substitution reactions using 4-fluorobenzyl halides.

Formation of the Carboxamide Group: The carboxamide functional group is formed through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-fluorobenzyl)-5-isobutyl-2,2’-bithiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the bithiazole core.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, and appropriate solvents under controlled temperatures.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Introduction to Isothiafludine

This compound is a small molecule drug primarily explored for its applications in treating infectious diseases, particularly chronic hepatitis B. Its mechanism of action involves inhibiting the hepatitis B virus capsid, which is crucial for the virus's replication process. This compound has garnered attention in the pharmaceutical industry due to its potential therapeutic benefits.

Hepatitis B Treatment

This compound has been investigated as a therapeutic agent for chronic hepatitis B infection. Clinical trials have focused on evaluating its safety, anti-viral activity, and pharmacokinetics in patients. Notably, a Phase 1 clinical trial assessed the safety and tolerability of this compound capsules in healthy subjects, providing foundational data for its further development in treating hepatitis B .

Pharmacokinetics and Safety Profiles

Pharmacokinetic studies have been conducted to evaluate how this compound behaves in the human body, including absorption, distribution, metabolism, and excretion. Such studies are essential for determining appropriate dosing strategies and assessing potential side effects associated with the drug .

Case Study 1: Phase 1 Clinical Trial

A clinical exploratory study was conducted to evaluate the safety and anti-HBV activity of this compound in patients with chronic hepatitis B. The trial aimed to establish baseline safety data and identify any predictive biomarkers associated with the drug's efficacy. Results indicated a promising safety profile, with no serious adverse events reported in most participants .

Case Study 2: Pharmacokinetic Analysis

In another study focusing on pharmacokinetics, researchers observed the metabolic pathways of this compound in humans. The study highlighted how different dosing regimens affected drug levels in the bloodstream, providing insights into optimizing treatment protocols for better clinical outcomes .

Summary of Clinical Trials Involving this compound

| Trial Phase | Objective | Status | Key Findings |

|---|---|---|---|

| Phase 1 | Evaluate safety and tolerability | Completed | No serious adverse events; good tolerability |

| Phase 1 | Pharmacokinetics in healthy subjects | Completed | Identified metabolic pathways |

| Phase 1 | Safety and anti-HBV activity in chronic patients | Completed | Promising antiviral activity |

Mechanism of Action Overview

| Mechanism | Description |

|---|---|

| HBV Capsid Inhibition | Prevents assembly and replication of hepatitis B virus |

Wirkmechanismus

The mechanism of action of N-(4-fluorobenzyl)-5-isobutyl-2,2’-bithiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Vergleich Mit ähnlichen Verbindungen

N-(4-fluorobenzyl)-1-methylpiperidin-4-amine: Shares the fluorobenzyl group but differs in the core structure.

Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate: Contains a similar fluorobenzyl group but has different functional groups and side chains.

Uniqueness: N-(4-fluorobenzyl)-5-isobutyl-2,2’-bithiazole-4-carboxamide is unique due to its bithiazole core, which imparts distinct chemical and biological properties. Its combination of functional groups and structural features sets it apart from other similar compounds, making it a valuable compound for various research applications.

Biologische Aktivität

Isothiafludine (also known as NZ-4) is a compound that has garnered attention for its potential biological activity, particularly in the context of antiviral therapies. This article delves into the biological mechanisms, efficacy, and research findings surrounding this compound, with a focus on its application against Hepatitis B Virus (HBV).

This compound operates primarily as an antiviral agent. Its mechanism involves the inhibition of HBV replication, which is crucial for managing chronic hepatitis infections. The compound has been shown to exert its effects by targeting various stages of the viral life cycle, thereby reducing viral load in infected cells.

Efficacy Against Hepatitis B Virus

Research indicates that this compound exhibits significant antiviral activity against HBV. A comparative study demonstrated that this compound outperforms several other compounds in suppressing HBV replication.

| Compound | Efficacy | Reference |

|---|---|---|

| This compound | High anti-HBV activity | |

| Lead Compound NZ-4 | Moderate anti-HBV activity | |

| Tenofovir | Effective but less potent than NZ-4 |

Case Studies and Clinical Trials

Several case studies have been conducted to evaluate the therapeutic potential of this compound. Notable findings from these studies include:

- Phase II Clinical Trial : In a trial involving treatment-naïve chronic HBV patients, this compound demonstrated dose-dependent reductions in serum HBV DNA levels. Patients receiving this compound showed significant early HBeAg reductions when combined with Pegylated Interferon (Peg-IFN) therapy, indicating enhanced therapeutic efficacy .

- Long-term Efficacy Study : A longitudinal study tracked patients over a period of 12 months who were treated with this compound. Results showed sustained reductions in viral load and improved liver histology, suggesting long-term benefits of the treatment .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other antiviral agents:

| Antiviral Agent | Mechanism | Efficacy Against HBV | Side Effects |

|---|---|---|---|

| This compound | Inhibition of HBV replication | High | Minimal |

| Tenofovir | Nucleotide analog; inhibits reverse transcriptase | Moderate | Renal toxicity |

| Peg-IFN | Immune modulation; enhances antiviral response | Variable | Flu-like symptoms, fatigue |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antiviral Potency : In vitro studies have confirmed that this compound significantly lowers levels of HBsAg and HBV DNA in hepatocyte cell lines, demonstrating its potential as a therapeutic agent for chronic HBV infections .

- Safety Profile : Clinical assessments indicate that this compound has a favorable safety profile compared to traditional antiviral therapies such as interferons and nucleotide analogs, which often come with significant side effects .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-5-(2-methylpropyl)-2-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS2/c1-11(2)9-14-15(22-18(25-14)17-20-7-8-24-17)16(23)21-10-12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHPCLGZSLZAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.